molecular formula C11H15BF3NO4S B7952565 [3-(Diethylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid

[3-(Diethylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid

Cat. No.: B7952565
M. Wt: 325.12 g/mol
InChI Key: VNADABDXBYIJNZ-UHFFFAOYSA-N
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Description

[3-(Diethylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with diethylsulfamoyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Diethylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid typically involves the following steps:

  • Formation of the Phenyl Ring Substituents: : The phenyl ring is first substituted with diethylsulfamoyl and trifluoromethyl groups. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as diethylsulfamoyl chloride and trifluoromethyl iodide.

  • Introduction of the Boronic Acid Group: : The boronic acid group is introduced via a borylation reaction. This can be accomplished using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide (e.g., bromide or iodide) reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The boronic acid group can undergo oxidation to form the corresponding phenol. Common oxidizing agents include hydrogen peroxide and sodium perborate.

  • Reduction: : The trifluoromethyl group can be reduced to a methyl group under specific conditions using reducing agents such as lithium aluminum hydride.

  • Substitution: : The diethylsulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate, and catalytic amounts of transition metals.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of [3-(Diethylsulfamoyl)-5-(trifluoromethyl)phenyl]phenol.

    Reduction: Formation of [3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid.

    Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, [3-(Diethylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid serves as a versatile building block for the construction of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of biaryl compounds and other aromatic structures.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for investigating biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique functional groups can interact with biological targets, offering opportunities for the development of novel therapeutics.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, where its chemical properties contribute to enhanced performance and durability.

Mechanism of Action

The mechanism of action of [3-(Diethylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are crucial for its biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the diethylsulfamoyl group can modulate its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    [3-(Diethylsulfamoyl)phenyl]boronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    [5-(Trifluoromethyl)phenyl]boronic acid:

    [3-(Diethylamino)phenyl]boronic acid: Contains a diethylamino group instead of diethylsulfamoyl, leading to distinct reactivity and applications.

Uniqueness

[3-(Diethylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid is unique due to the combination of its functional groups. The presence of both diethylsulfamoyl and trifluoromethyl groups imparts distinct chemical properties, such as enhanced lipophilicity, metabolic stability, and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[3-(diethylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF3NO4S/c1-3-16(4-2)21(19,20)10-6-8(11(13,14)15)5-9(7-10)12(17)18/h5-7,17-18H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNADABDXBYIJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)S(=O)(=O)N(CC)CC)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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